Bis(choline)tetrathiomolybdate
Overview
Description
Bis(choline)tetrathiomolybdate is a novel copper-protein binding agent that targets hepatic intracellular copper and reduces plasma non-ceruloplasmin-bound copper (NCC) by forming tripartite complexes with albumin and increasing biliary copper excretion . It is currently in clinical development for the treatment of Wilson’s disease (WD), a genetic disorder that prevents the body from removing extra copper, causing copper to build up in the liver, brain, eyes, and other organs .
Molecular Structure Analysis
The molecular formula of Bis(choline)tetrathiomolybdate is C10H28MoN2O2S4 . Its exact mass is 434.01 and its molecular weight is 432.540 .Chemical Reactions Analysis
Bis(choline)tetrathiomolybdate binds tightly to copper and copper-binding proteins . It forms a tripartite complex with copper and albumin, thereby detoxifying excess liver and blood copper through biliary excretion .Scientific Research Applications
1. Wilson's Disease Treatment
Bis-choline tetrathiomolybdate (TTM) has been shown to be effective in treating Wilson's disease, a rare genetic disorder caused by mutations in the ATP7B Cu-transporter, leading to toxic copper accumulation. It acts by forming a tripartite complex with copper and albumin, detoxifying excess liver and blood copper through biliary excretion. Clinical trials have demonstrated its efficacy in reducing non-ceruloplasmin-bound copper levels and improving neurological status in patients (Weiss et al., 2017), (Stremmel, 2018).
2. Anticancer Properties
Bis(choline)tetrathiomolybdate (ATN-224) has been studied for its anticancer properties. It inhibits copper-zinc superoxide dismutase (Cu/Zn-SOD) in endothelial and tumor cells, leading to the inhibition of proliferation in endothelial cells and induction of apoptosis in tumor cells. Clinical trials are investigating its efficacy in treating multiple myeloma and other solid tumors (Juarez et al., 2006), (Berenson et al., 2008).
3. Metabolic Disposition in Animal Models
In animal studies, bis-choline tetrathiomolybdate's metabolic disposition was assessed, revealing differences in excretion patterns between normal and Wilson's disease model rats. This provides insight into its mechanism of action in different physiological conditions (Plitz & Boyling, 2019).
4. Anti-Angiogenic Activity
The compound's ability to inhibit CuZn superoxide dismutase 1 (SOD1) contributes to its antiangiogenic and antitumor effects. This makes it a potential therapeutic agent for diseases where angiogenesis is a key factor, such as certain types of cancer (Doñate et al., 2008).
5. Molecular Mechanisms and Implications
Further research into the molecular mechanisms of bis-choline tetrathiomolybdate has provided insights into its potential use in various therapeutic applications, including its impact on cellular processes and copper-dependent pathways in diseases (Weiss et al., 2018).
Future Directions
properties
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(choline)tetrathiomolybdate | |
CAS RN |
649749-10-0 | |
Record name | ATN 224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIOMOLIBDATE CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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